molecular formula C13H10O4 B1351602 Methyl 3-(5-formyl-2-furyl)benzoate CAS No. 591723-69-2

Methyl 3-(5-formyl-2-furyl)benzoate

Cat. No.: B1351602
CAS No.: 591723-69-2
M. Wt: 230.22 g/mol
InChI Key: MMFJUCGRDCLMOF-UHFFFAOYSA-N
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Description

Methyl 3-(5-formyl-2-furyl)benzoate is an organic compound with the molecular formula C13H10O4 It is characterized by the presence of a benzoate ester linked to a furan ring, which is further substituted with a formyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-(5-formyl-2-furyl)benzoate can be synthesized through various methods. One common approach involves the esterification of 3-(5-formyl-2-furyl)benzoic acid with methanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product.

Types of Reactions:

    Oxidation: The formyl group in this compound can undergo oxidation to form the corresponding carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The furan ring can participate in electrophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Electrophilic reagents such as bromine or chlorinating agents under controlled conditions.

Major Products:

    Oxidation: 3-(5-carboxy-2-furyl)benzoate.

    Reduction: Methyl 3-(5-hydroxymethyl-2-furyl)benzoate.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Methyl 3-(5-formyl-2-furyl)benzoate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.

    Medicine: Potential precursor for the development of pharmaceutical compounds with biological activity.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 3-(5-formyl-2-furyl)benzoate depends on its chemical reactivity. The formyl group can act as an electrophile, participating in nucleophilic addition reactions. The ester functionality can undergo hydrolysis in the presence of esterases, releasing the corresponding acid and alcohol. The furan ring can engage in aromatic substitution reactions, allowing for further derivatization.

Comparison with Similar Compounds

    Methyl 2-formylbenzoate: Similar structure but with the formyl group on the benzoate ring.

    Methyl 3-formylbenzoate: Lacks the furan ring, making it less versatile in certain reactions.

    Methyl 3-(5-carboxy-2-furyl)benzoate: Oxidized form of methyl 3-(5-formyl-2-furyl)benzoate.

Uniqueness: this compound is unique due to the presence of both a formyl group and a furan ring, which confer distinct reactivity and potential for diverse chemical transformations. Its structure allows for multiple functionalization pathways, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

methyl 3-(5-formylfuran-2-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O4/c1-16-13(15)10-4-2-3-9(7-10)12-6-5-11(8-14)17-12/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMFJUCGRDCLMOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C2=CC=C(O2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40392613
Record name Methyl 3-(5-formyl-2-furyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40392613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

591723-69-2
Record name Methyl 3-(5-formyl-2-furyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40392613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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